molecular formula C14H18ClN3S B1225817 1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea

1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea

Cat. No.: B1225817
M. Wt: 295.8 g/mol
InChI Key: DVTYONOGIMBZRG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of HI-445 involves the reaction of an amine with thiocarbonyldiimidazole to form a thioimidazolide intermediate. This intermediate is then condensed with 2-amino-5-chloropyridine to yield the final thiourea compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

HI-445 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

HI-445 exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme essential for the replication of HIV. The compound binds to the non-nucleoside inhibitor binding pocket of the enzyme, preventing it from converting viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, reducing its ability to infect new cells.

Comparison with Similar Compounds

HI-445 is part of a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Similar compounds in this class include:

Compared to these compounds, HI-445 has shown higher potency against both wild-type and drug-resistant strains of HIV reverse transcriptase . Its unique chemical structure allows it to interact favorably with the binding pocket of the enzyme, making it a promising candidate for further development.

Properties

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea

InChI

InChI=1S/C14H18ClN3S/c15-12-6-7-13(17-10-12)18-14(19)16-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H2,16,17,18,19)

InChI Key

DVTYONOGIMBZRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC2=NC=C(C=C2)Cl

Synonyms

HI 445
HI-445
N-(2-(5-chloropyridinyl)))-N'-(2-(1-cyclohexenyl)ethylthiourea

Origin of Product

United States

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